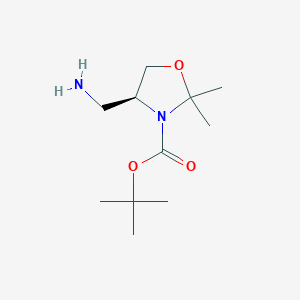
4-Pyridineethanamine, 2-methoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridineethanamine, 2-methoxy-6-methyl- is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing a carbon atom in the ring structure. This compound is characterized by its molecular structure, which includes a pyridine ring with an ethanamine group at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridineethanamine, 2-methoxy-6-methyl- typically involves multiple steps, starting from simpler pyridine derivatives. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with an appropriate amine and methoxy group donor under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Pyridineethanamine, 2-methoxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides for nucleophilic substitution and strong acids or bases for electrophilic substitution.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced amines or other derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
4-Pyridineethanamine, 2-methoxy-6-methyl- has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It may serve as a precursor for pharmaceuticals or as a compound in drug discovery.
Industry: It can be utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
4-Pyridineethanamine, 2-methoxy-6-methyl- is similar to other pyridine derivatives, such as 2-methoxy-6-methylpyridine and 4-aminopyridine. its unique combination of functional groups and positions on the pyridine ring distinguishes it from these compounds. The presence of the ethanamine group at the 4-position and the specific placement of the methoxy and methyl groups contribute to its distinct chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
2-Methoxy-6-methylpyridine
4-Aminopyridine
3-Methoxy-4-aminopyridine
Propriétés
IUPAC Name |
2-(2-methoxy-6-methylpyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-5-8(3-4-10)6-9(11-7)12-2/h5-6H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEZHNODJDTKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
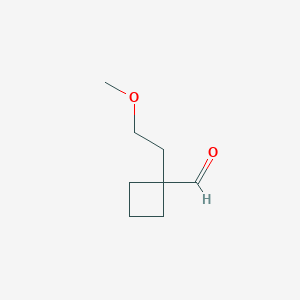
![4-ethyl-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2852362.png)
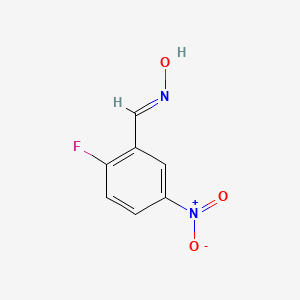
![1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea](/img/structure/B2852365.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852366.png)
![2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2852367.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)
![(E)-N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852370.png)
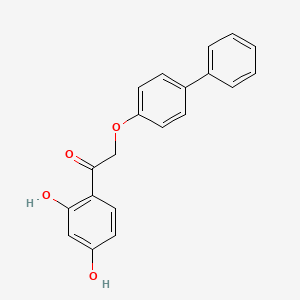
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2852374.png)
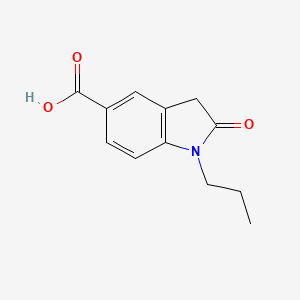
![2-methoxy-6-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2852379.png)
![N-(3,4-dimethylphenyl)-2-((6-(3-methoxypropyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2852381.png)
